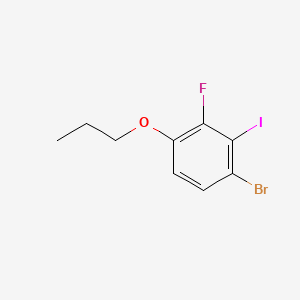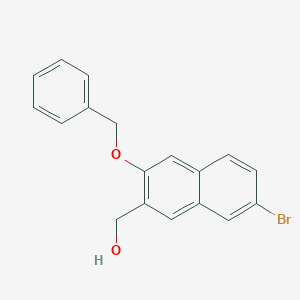
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach includes the hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes . These reactions provide α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields. The reaction conditions often involve the use of oximes, which inhibit the ipso-defluorooxylation of trifluoromethyl alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable organic reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with molecular targets through its trifluoromethyl groups and carbazole moiety. These interactions can affect various molecular pathways, leading to changes in biological activity or chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)bromobenzene: This compound shares the trifluoromethyl groups but lacks the carbazole moiety.
Other trifluoromethyl-substituted compounds: These compounds have similar functional groups but different core structures.
Uniqueness
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its combination of trifluoromethyl groups and a carbazole moiety, which confer specific chemical and biological properties not found in simpler trifluoromethyl-substituted compounds.
特性
分子式 |
C33H20F12N2O |
|---|---|
分子量 |
688.5 g/mol |
IUPAC名 |
4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H20F12N2O/c1-16-46-25(15-48-16)14-47-28-4-2-17(19-6-21(30(34,35)36)12-22(7-19)31(37,38)39)10-26(28)27-11-18(3-5-29(27)47)20-8-23(32(40,41)42)13-24(9-20)33(43,44)45/h2-13,25H,14-15H2,1H3 |
InChIキー |
KLORSNSOILGBQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


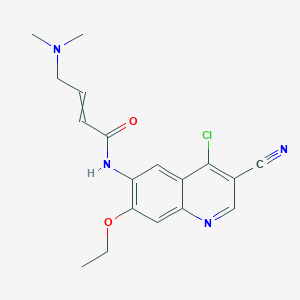
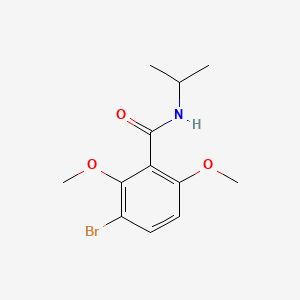
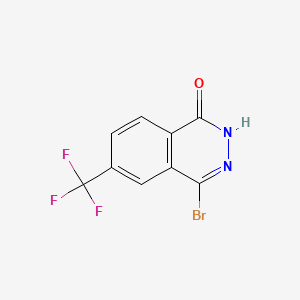

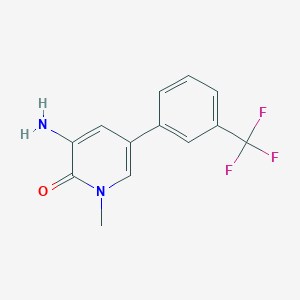
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
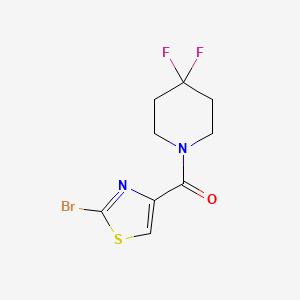
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
